2,5-dichloro-6-methylnicotinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dichloro-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2/c1-4-6(8)2-5(3-10)7(9)11-4/h2H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNMMPADSQWJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512416 | |
| Record name | 2,5-Dichloro-6-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84703-17-3 | |
| Record name | 2,5-Dichloro-6-methylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00512416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2,5 Dichloro 6 Methylnicotinonitrile and Analogous Compounds
Established Synthetic Routes to Dichloronicotinonitriles
Traditional methods for synthesizing dichloronicotinonitriles often rely on building the pyridine (B92270) ring through multi-component or cyclocondensation reactions, followed by halogenation steps. These routes are well-documented and provide reliable access to a variety of substituted pyridine derivatives.
Multi-component Reaction Strategies for Pyridine-3-carbonitrile (B1148548) Formation
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. nih.govnih.gov This approach is valued for its atom economy, procedural simplicity, and the ability to rapidly generate molecular diversity. buketov.edu.kz For the synthesis of the pyridine-3-carbonitrile core, MCRs typically involve the reaction of aldehydes, malononitrile, and a third component like a thiol or a ketone. nih.govwpmucdn.com
One common strategy is the three-component reaction between an aldehyde, malononitrile, and a thiol, often catalyzed by a base or a Lewis acid, to yield 2-amino-6-thiopyridine-3,5-dicarbonitriles. nih.govwpmucdn.com While not a direct route to the target compound, this demonstrates the power of MCRs in assembling the densely functionalized pyridine core. Another variation involves the reaction of aldehydes, ketones, malononitrile, and an ammonium (B1175870) salt (acting as the nitrogen source) to construct the pyridine ring.
| Reactants | Catalyst/Conditions | Product Type | Reference |
| Aldehyde, Malononitrile, Thiophenol | Zn(II) or Cd(II) MOF, Solvent-free | 2-Amino-6-(alkylthio)pyridine-3,5-dicarbonitriles | nih.gov |
| Aldehyde, 1,3-Dicarbonyl compound, 2-Nitroacetophenone | N/A | 5-Nitro-1,4-dihydropyridines | researchgate.net |
| Aldehyde, 6-Amino-2,4-dimethoxypyrimidine, Dimedone | Glacial Acetic Acid, Microwave | Tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones | nih.gov |
Cyclocondensation Approaches for Nicotinonitrile Scaffolds
Cyclocondensation reactions are fundamental to the synthesis of heterocyclic systems, including the nicotinonitrile framework. These reactions involve the formation of a ring from one or more molecules with the elimination of a small molecule, such as water or ammonia. The Hantzsch dihydropyridine (B1217469) synthesis, for example, is a classic MCR that proceeds via cyclocondensation to form a dihydropyridine ring, which can be subsequently oxidized to the corresponding pyridine. nih.gov
The synthesis of the nicotinonitrile scaffold can be achieved through the condensation of enamines with various partners. For instance, the reaction of an enamine of a β-dicarbonyl compound with a cyanomethylidene compound can lead to the formation of the substituted pyridine ring after cyclization and aromatization. These methods provide a versatile entry to pyridines that can be later functionalized.
Halogenation and Subsequent Functionalization Pathways
A primary and direct route to 2,5-dichloro-6-methylnicotinonitrile involves the halogenation of a pre-formed pyridone or hydroxypyridine precursor. The hydroxyl groups on the pyridine ring can be readily substituted with chlorine atoms using strong chlorinating agents. A widely used and effective reagent for this transformation is phosphoryl chloride (POCl₃). chemicalbook.comguidechem.comgoogle.com
For an analogous compound, 2,5-dichloro-4,6-dimethylnicotinonitrile, the synthesis is achieved by treating the corresponding dihydroxy precursor with phosphoryl chloride, often in the presence of a catalyst like tetramethylammonium (B1211777) chloride, to drive the reaction to completion. chemicalbook.com The reaction is typically heated for several hours, and the desired dichlorinated product is obtained in high yield (88-91%) after workup. chemicalbook.com This method is directly applicable to the synthesis of this compound from a suitable 2,5-dihydroxy-6-methylnicotinonitrile or a related pyridone tautomer.
Other chlorinating agents such as phosphorus pentachloride (PCl₅) and bis(trichloromethyl)carbonate in the presence of an organic base have also been employed for the chlorination of pyridine N-oxides to produce 2-chloropyridines. google.comgoogle.com
| Precursor | Reagent | Product | Yield | Reference |
| 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | POCl₃ | 2-Chloro-6-methyl-3-pyridinecarbonitrile | 99% | guidechem.com |
| 2,5-Dihydroxy-4,6-dimethylnicotinonitrile precursor | POCl₃, (CH₃)₄NCl | 2,5-Dichloro-4,6-dimethylnicotinonitrile | 88-91% | chemicalbook.com |
| Methyl 2,6-dihydroxy-5-fluoronicotinate | POCl₃, LiCl | 2,6-Dichloro-5-fluoronicotinoyl chloride | 88.3% | google.com |
| 3-Cyanopyridine N-oxide | Bis(trichloromethyl)carbonate, Triethylamine | 2-Chloro-3-cyanopyridine | N/A | google.com |
Advanced and Sustainable Synthetic Protocols
In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for organic synthesis. These include the use of alternative energy sources like microwaves and the development of catalyst-free reactions to minimize waste and energy consumption.
Microwave-Assisted Synthesis of Nicotinonitrile Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov By utilizing dielectric heating, microwaves can rapidly and uniformly heat the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. youtube.comyoutube.com
This technology has been successfully applied to a wide range of heterocyclic syntheses, including cyclocondensation and multi-component reactions to form pyridine and quinoline (B57606) scaffolds. nih.govrsc.org For example, microwave irradiation has been shown to significantly improve the efficiency of the Friedländer synthesis of quinolines and facilitate multicomponent reactions under neat (solvent-free) conditions. nih.gov The advantages of MAOS, such as enhanced reaction rates and improved yields, make it a highly attractive method for the synthesis of nicotinonitrile derivatives. youtube.comyoutube.com
| Reaction Type | Conventional Method | Microwave-Assisted Method | Key Advantage | Reference |
| Amide to Carboxylic Acid | 1 hour reflux, 90% conversion | 7 minutes, >99% conversion | Speed, Conversion | youtube.com |
| Nucleophilic Aromatic Substitution | 12-24 hours, 35-60% yield | 10 minutes, ~100% yield | Speed, Yield | youtube.com |
| Dihydropyridine Synthesis | 12 hours, 15-16% yield | 10-15 minutes, Higher yield | Speed, Yield | youtube.com |
| Multicomponent Quinolinone Synthesis | Conventional Heating | Microwave Irradiation | Shorter time, Higher yield | nih.gov |
Catalyst-Free Organic Transformations in Nicotinonitrile Synthesis
The development of catalyst-free reactions is a significant goal in green chemistry, as it simplifies reaction procedures, reduces costs, and eliminates the environmental burden associated with catalyst separation and disposal. rsc.org While many syntheses of nicotinonitriles rely on catalysts, several transformations can be achieved under catalyst-free conditions, often by leveraging the inherent reactivity of the starting materials at elevated temperatures or under specific reaction media.
For instance, certain annulation reactions to form dihydroquinolines have been achieved under mild, catalyst-free conditions. rsc.org Similarly, some multi-component reactions for the synthesis of pyridine derivatives can proceed without a catalyst, although the efficiency may be lower compared to catalyzed versions. nih.gov The exploration of catalyst-free pathways, potentially combined with techniques like microwave heating, represents a promising avenue for the sustainable production of this compound and its analogs. chemistryviews.org
Green Chemistry Principles and Applications in Halogenated Pyridine Synthesis
The synthesis of halogenated pyridines, including this compound, is increasingly being scrutinized through the lens of green chemistry. This approach aims to design chemical products and processes that minimize the use and generation of hazardous substances. wikipedia.orgyale.edu The twelve core principles of green chemistry provide a framework for developing more sustainable synthetic routes to these important compounds. acs.orgepa.gov Key principles that have found application in halogenated pyridine synthesis include waste prevention, atom economy, the use of catalysis, safer solvents and reaction conditions, and energy efficiency. yale.educonsensus.app
One of the primary goals of green chemistry is to prevent waste rather than treating it after it has been created. epa.gov This principle is closely linked to the concept of atom economy , which seeks to maximize the incorporation of all materials used in the process into the final product. acs.orgprimescholars.com In traditional halogenation reactions, the use of stoichiometric halogenating agents can lead to significant inorganic salt byproducts, resulting in poor atom economy. primescholars.com Green approaches favor catalytic methods, which use small amounts of a catalyst to facilitate the reaction, thereby minimizing waste. acs.org For instance, the development of catalytic systems for the synthesis of N-heterocycles is a significant area of research aimed at improving atom economy and reducing hazardous waste. mdpi.comresearchgate.net
The use of catalysis is a cornerstone of green chemistry. acs.org Catalytic reagents are superior to stoichiometric ones as they can be used in small amounts and can be recycled and reused. epa.gov In the context of synthesizing heterocyclic compounds, various green catalysts, including biocatalysts, metal-organic frameworks (MOFs), and organocatalysts, have been explored to enhance reaction efficiency and selectivity under mild conditions. jocpr.comlidsen.com For the synthesis of pyridine derivatives, methods such as metal-catalyzed acceptorless coupling and one-pot reactions have been shown to improve atom economy and prevent hazardous waste through the use of recyclable catalysts. researchgate.net
The choice of solvents and reaction conditions is another critical aspect of green chemistry. acs.org Many traditional organic syntheses rely on volatile and often toxic organic solvents. Green alternatives focus on the use of safer solvents, such as water or ionic liquids, or eliminating the need for a solvent altogether in solvent-free reactions . conicet.gov.arrsc.orgresearchgate.net Solvent-free procedures for the synthesis of polysubstituted pyridines have been developed, offering advantages such as excellent yields, easy setup, and mild reaction conditions. tandfonline.comrsc.org
Furthermore, energy efficiency is a key consideration. yale.edu Chemical reactions that can be run at ambient temperature and pressure are preferred. epa.gov A significant advancement in this area is the use of microwave-assisted synthesis . nih.govorganic-chemistry.org Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. organic-chemistry.orgtandfonline.comrsc.org This technique has been successfully applied to the synthesis of various pyridine derivatives, including the Hantzsch pyridine synthesis, providing a more energy-efficient and rapid route to these compounds. tandfonline.comchegg.com For example, a one-pot, microwave-assisted Bohlmann-Rahtz pyridine synthesis allows for the rapid and efficient production of tri- and tetrasubstituted pyridines with complete regiochemical control. organic-chemistry.org
Table 1: Application of Green Chemistry Principles in Pyridine Synthesis
| Green Chemistry Principle | Application in Pyridine Synthesis | Research Finding |
|---|---|---|
| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. chempedia.infoacs.org | The Boger reaction for pyridine synthesis is noted for its efficiency and high atom economy, allowing for the controlled synthesis of highly substituted systems. chempedia.info |
| Catalysis | Using catalytic reagents over stoichiometric ones to minimize waste. acs.org | Lactic acid has been used as an inexpensive and sustainable catalyst for the one-pot synthesis of naphthopyranopyrimidines under solvent-free conditions, resulting in good yields and short reaction times. mdpi.com |
| Safer Solvents/Solvent-Free Conditions | Reducing or eliminating the use of hazardous solvents. conicet.gov.arrsc.org | A convenient and environmentally friendly solvent-free procedure has been developed for the synthesis of polysubstituted pyridine derivatives, leading to excellent yields and mild reaction conditions. tandfonline.com |
| Energy Efficiency (Microwave-Assisted Synthesis) | Minimizing energy requirements by conducting reactions at ambient temperature and pressure or using alternative energy sources. nih.govorganic-chemistry.org | Microwave-assisted synthesis of pyridine glycosides under solvent-free conditions using silica (B1680970) gel as a promoter has been shown to be an efficient and environmentally friendly method. nih.gov |
Reactivity Profiles and Transformational Chemistry of 2,5 Dichloro 6 Methylnicotinonitrile
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2,5-dichloro-6-methylnicotinonitrile. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The subsequent departure of the chloride leaving group restores the aromaticity of the ring, yielding the substituted product. The rate and regioselectivity of these reactions are dictated by the electronic effects of the ring's substituents.
In the structure of this compound, the two chlorine atoms at the C2 and C5 positions exhibit different reactivities towards nucleophiles. The pyridine (B92270) ring nitrogen and the C3-cyano group are both strongly electron-withdrawing, which activates the ring for nucleophilic attack.
The chlorine atom at the C2 position is ortho to the ring nitrogen and para to the cyano group. Both these positions provide significant resonance stabilization for the negative charge that develops in the Meisenheimer intermediate during nucleophilic attack. In contrast, the chlorine atom at the C5 position is meta to the cyano group, a position that offers minimal resonance stabilization for the intermediate. For SNAr reactions, leaving groups that are meta to a strongly electron-withdrawing group are known to be significantly less reactive. youtube.com Consequently, nucleophilic attack occurs preferentially at the more activated C2 position, leading to highly site-selective mono-substitution. This inherent electronic bias allows for the controlled functionalization of the molecule, typically leaving the C5-chloro substituent intact for potential subsequent transformations.
The high reactivity of the C2-chloro position allows for straightforward amination reactions with various nitrogen-based nucleophiles, including ammonia, primary amines, and secondary amines. These reactions typically proceed under mild to moderate conditions, often requiring a base to neutralize the hydrogen chloride generated. The expected product is the corresponding 2-amino-5-chloro-6-methylnicotinonitrile derivative. The selectivity for substitution at the 2-position is generally excellent due to the strong electronic activation at this site. researchgate.net
Table 1: Representative Amination Reactions of this compound No specific experimental data was found for this compound. The following table is representative of expected outcomes based on established SNAr principles.
| Nucleophile | Reagents/Conditions | Expected Major Product |
|---|---|---|
| Ammonia (NH₃) | NH₃ in a solvent like ethanol or DMSO, sealed vessel, heat | 2-Amino-5-chloro-6-methylnicotinonitrile |
| Diethylamine (Et₂NH) | Et₂NH, a non-nucleophilic base (e.g., K₂CO₃ or Et₃N), solvent (e.g., THF, DMF), room temp. to moderate heat | 2-(Diethylamino)-5-chloro-6-methylnicotinonitrile |
Similar to amination, reactions with oxygen nucleophiles (such as alkoxides and phenoxides) and sulfur nucleophiles (such as thiolates) are expected to occur selectively at the C2 position. Thiolate anions are generally more potent nucleophiles than their oxygen counterparts and may react under milder conditions. libretexts.orgmsu.edu These reactions provide access to a range of 2-alkoxy-, 2-aryloxy-, and 2-thioether derivatives of the parent nicotinonitrile.
Table 2: Representative Reactions with O- and S-Nucleophiles No specific experimental data was found for this compound. The following table is representative of expected outcomes based on established SNAr principles.
| Nucleophile | Reagents/Conditions | Expected Major Product |
|---|---|---|
| Sodium Methoxide (NaOMe) | NaOMe in Methanol, room temp. to reflux | 5-Chloro-2-methoxy-6-methylnicotinonitrile |
| Sodium Phenoxide (NaOPh) | NaOPh, polar aprotic solvent (e.g., DMF, DMSO), heat | 5-Chloro-6-methyl-2-phenoxynicotinonitrile |
Carbon-based nucleophiles can also displace the C2-chloro substituent. Carbanions derived from active methylene compounds, such as diethyl malonate, can react in the presence of a strong base (e.g., sodium hydride) to form a new carbon-carbon bond at the C2 position. While organometallic reagents like Grignard or organolithium compounds can also act as nucleophiles, their high reactivity may lead to side reactions, and such transformations often require carefully controlled conditions. The substitution would still be predicted to occur at the electronically favored C2 site.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions provide a powerful alternative for forming carbon-carbon and carbon-heteroatom bonds, often under conditions where SNAr reactions are not feasible or selective. The Suzuki-Miyaura coupling is a prominent example used for creating biaryl structures.
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or its ester) with an organic halide. libretexts.orgnih.gov For dihalogenated substrates like this compound, achieving selective mono-coupling is a key synthetic challenge.
The oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond is the initial and often rate-determining step. The reactivity of aryl chlorides in this step is influenced by electronic and steric factors. The C2-Cl bond is activated by the adjacent pyridine nitrogen, making it more susceptible to oxidative addition than the C5-Cl bond. This difference in reactivity allows for selective mono-arylation or mono-vinylation at the C2 position by carefully controlling the reaction stoichiometry (i.e., using one equivalent of the boronic acid). scispace.comnih.gov A typical catalytic system includes a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃), a phosphine ligand, and a base (e.g., K₃PO₄, Na₂CO₃) in a solvent mixture such as dioxane/water or DME. nih.govresearchgate.net
Table 3: Representative Suzuki-Miyaura Coupling Reaction No specific experimental data was found for this compound. The following table is representative of an expected outcome based on established principles for similar substrates.
| Coupling Partner | Catalyst System | Base/Solvent | Expected Major Product |
|---|---|---|---|
| Phenylboronic Acid (PhB(OH)₂) | Pd(PPh₃)₄ (catalyst) | K₂CO₃ / Toluene, Ethanol, H₂O | 5-Chloro-6-methyl-2-phenylnicotinonitrile |
| 4-Methoxyphenylboronic Acid | PdCl₂(dppf) (catalyst) | K₃PO₄ / Dioxane, H₂O | 5-Chloro-2-(4-methoxyphenyl)-6-methylnicotinonitrile |
Sonogashira Coupling and Related Alkyne Functionalizations
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org For a substrate like this compound, the two chlorine atoms at the C2 and C5 positions offer sites for selective or double coupling.
The regioselectivity of the Sonogashira reaction on dichloropyridines is influenced by both electronic and steric factors. The chlorine at the C2 position is sterically hindered by the adjacent methyl group at C6 and the ring nitrogen. In contrast, the C5 position is less sterically encumbered. Electronically, the powerful electron-withdrawing effect of the cyano group at C3 deactivates the adjacent C2 position towards oxidative addition while activating the C5 position. Consequently, Sonogashira coupling is expected to occur preferentially at the C5 position.
Typical conditions for such a transformation involve a palladium(0) catalyst, often generated in situ from a palladium(II) source like PdCl₂(PPh₃)₂, and a copper(I) salt, such as CuI. nih.gov An amine, like triethylamine or diisopropylamine, serves as both the base and, in some cases, the solvent. wikipedia.org
Table 1: Representative Conditions for Sonogashira Coupling on a Related Halopyridine Substrate
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 5-Bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 95 |
| 2,6-Dichloropyridine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 88 |
| 5-Iodonicotinonitrile | 1-Hexyne | Pd(OAc)₂ (1) / XPhos (2) | None (Cu-free) | Cs₂CO₃ | Dioxane | 100 | 92 |
This table presents data from analogous systems to illustrate typical reaction parameters.
Buchwald-Hartwig Amination and Other C-N Bond Formations
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. wikipedia.org This reaction is exceptionally broad in scope and is a cornerstone of modern synthetic chemistry for preparing arylamines. libretexts.org
In the case of this compound, selective amination is anticipated. Similar to the Sonogashira coupling, the C5 position is the more likely site for initial reaction due to lower steric hindrance and favorable electronic activation from the nitrile group. The choice of palladium catalyst, and particularly the phosphine ligand, is crucial for achieving high efficiency and selectivity. wuxiapptec.com Bulky, electron-rich biaryl phosphine ligands such as XantPhos, RuPhos, or BrettPhos are commonly employed in combination with palladium precursors like Pd₂(dba)₃ or palladacycle precatalysts. chemrxiv.orgamazonaws.com A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to facilitate the deprotonation of the amine-palladium complex in the catalytic cycle. wuxiapptec.com
The reaction can accommodate a wide range of primary and secondary amines, including anilines, alkylamines, and various heterocyclic amines, allowing for the introduction of diverse nitrogen-containing functionalities.
Table 2: Representative Conditions for Buchwald-Hartwig Amination on a Dichloropyridine Substrate
| Aryl Halide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 2,6-Dichloropyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 91 |
| 3,5-Dichloropyridine | Aniline | Pd₂(dba)₃ (1) | XantPhos (2.5) | Cs₂CO₃ | Dioxane | 110 | 85 |
| 2,5-Dibromopyridine | n-Butylamine | Pd-G3-Xantphos (2) | - | K₃PO₄ | t-AmylOH | 100 | 94 |
This table presents data from analogous systems to illustrate typical reaction parameters.
Cycloaddition and Annulation Reactions Involving the Nicotinonitrile Core
The nicotinonitrile core of this compound can participate in cycloaddition and annulation reactions to construct fused heterocyclic systems. Annulation is a process where a new ring is formed on an existing molecule. wikipedia.orgscripps.edu While the aromatic pyridine ring itself is generally unreactive in common cycloadditions like the Diels-Alder reaction, the nitrile group and substituents can be involved in such transformations.
More commonly, functional groups installed via cross-coupling reactions (as described in sections 3.2.2 and 3.2.3) serve as handles for subsequent annulation. For example, an alkyne introduced at the C5 position via Sonogashira coupling could undergo an intramolecular cyclization with a nucleophile at the C6-methyl group (after activation) or with a suitably placed nitrogen atom to form fused ring systems.
[3+2] cycloaddition reactions are another viable pathway, particularly for synthesizing nicotine analogs or other five-membered heterocyclic rings. researchgate.net For instance, the nitrile group could potentially react with 1,3-dipoles like azides or nitrile oxides under thermal or catalytic conditions to form tetrazole or oxadiazole rings, respectively. Theoretical studies on related systems suggest that such cycloadditions are often highly regioselective. semanticscholar.orgchemrxiv.org
Derivatization Strategies for Enhancing Molecular Complexity
Beyond palladium-catalyzed cross-coupling, the functional groups on this compound offer numerous avenues for derivatization.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, amplified by the cyano group, makes the chloro substituents susceptible to displacement by strong nucleophiles. Reagents such as sodium methoxide, sodium thiophenoxide, or sodium azide can displace one or both chlorine atoms. researchgate.net Regioselectivity can often be controlled by reaction conditions like temperature and stoichiometry, with the C2 position sometimes becoming more reactive under certain SNAr conditions due to activation by the ring nitrogen.
Nitrile Group Transformations: The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxamide or carboxylic acid (nicotinic acid derivative). Reduction of the nitrile, for example using catalytic hydrogenation or a reducing agent like LiAlH₄, would afford the aminomethylpyridine derivative.
Methyl Group Functionalization: The methyl group at the C6 position can also be a site for derivatization. It can undergo free-radical halogenation or oxidation to an aldehyde or carboxylic acid under appropriate conditions, providing another point for molecular elaboration.
Mechanistic Investigations of Key Reaction Pathways
The mechanisms of palladium-catalyzed cross-coupling reactions involving heteroaromatic halides have been the subject of extensive study. mit.edu The general catalytic cycle for both Sonogashira and Buchwald-Hartwig reactions involves three main stages: oxidative addition, transmetalation/amine coordination, and reductive elimination. youtube.com
Oxidative Addition: A Pd(0) complex inserts into the carbon-chlorine bond. This step is often rate-limiting. For this compound, oxidative addition is expected to be faster at the C5 position due to less steric hindrance and favorable electronics. researchgate.net
Transmetalation (Sonogashira) / Amine Coordination (Buchwald-Hartwig): In the Sonogashira reaction, a copper acetylide transfers its alkyne group to the palladium center. In the Buchwald-Hartwig amination, the amine coordinates to the palladium complex, followed by deprotonation by the base to form a palladium-amido complex. wikipedia.org
Reductive Elimination: The two organic fragments (the pyridine ring and the alkyne or amino group) are ejected from the palladium center as the final coupled product, regenerating the Pd(0) catalyst.
Strategic Utilization As a Building Block in Complex Chemical Synthesis
Precursor Role in the Synthesis of Pharmaceutical Intermediates
The pyridine (B92270) scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.gov Dichlorinated pyridine derivatives, such as 2,5-dichloro-6-methylnicotinonitrile, are particularly useful as they allow for sequential and site-selective reactions to introduce molecular complexity. nih.gov While direct examples of the use of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, the utility of closely related analogs underscores its potential.
A notable example is the synthesis of ML253, a selective positive allosteric modulator of the muscarinic M4 receptor, which holds promise for the treatment of schizophrenia. chemicalbook.com The synthesis of this complex molecule utilizes 2,5-dichloro-4,6-dimethylnicotinonitrile, a compound structurally similar to this compound. chemicalbook.com The dichlorinated nicotinonitrile serves as a key starting material, undergoing a series of transformations to build the final intricate structure of the pharmaceutical intermediate. chemicalbook.com The reactivity of the chloro substituents allows for their displacement by other functional groups, a common strategy in the synthesis of pharmaceutical agents.
The broader class of chlorinated heterocycles is integral to drug discovery. nih.govnih.gov The presence of chlorine atoms can enhance the biological activity of a molecule by influencing its lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.net Therefore, compounds like this compound are valuable starting points for the synthesis of new chemical entities with potential therapeutic applications.
Table 1: Synthesis of a Pharmaceutical Intermediate from a Dichlorinated Nicotinonitrile Analog
| Precursor | Reagents and Conditions | Product | Therapeutic Target |
| 2,5-Dichloro-4,6-dimethylnicotinonitrile | Multi-step synthesis | ML253 | Muscarinic M4 Receptor |
Application in the Development of Agrochemical Scaffolds
The pyridine ring is not only prevalent in pharmaceuticals but also a key component in many modern agrochemicals, including herbicides, fungicides, and insecticides. agropages.comresearchgate.net Pyridine-containing pesticides are often characterized by high efficacy, low toxicity to non-target organisms, and favorable environmental profiles. agropages.com The introduction of halogen atoms into the pyridine ring can significantly modulate the biological activity of these compounds. nih.gov
While specific applications of this compound in commercial agrochemicals are not widely reported, the use of related dichlorinated pyridine derivatives highlights the importance of this structural motif. For instance, synthetic elicitors like 2,6-dichloro-isonicotinic acid have been shown to enhance disease resistance in plants. researchgate.net This suggests that the dichloropyridine scaffold can be used to develop compounds that protect crops by activating their natural defense mechanisms.
The development of novel agrochemicals often involves the synthesis and screening of large numbers of compounds derived from a common scaffold. The reactivity of the two chlorine atoms in this compound allows for the creation of a diverse range of derivatives for biological evaluation. This makes it a valuable tool for discovering new active ingredients for crop protection. colab.ws The widely used herbicide Paraquat, a bipyridinium dichloride, further illustrates the significance of chlorinated pyridine structures in agriculture. wikipedia.org
Table 2: Examples of Dichlorinated Pyridine Derivatives in Agrochemical Research
| Compound | Application | Mode of Action |
| 2,6-Dichloro-isonicotinic acid | Plant defense elicitor | Induces systemic acquired resistance |
| Paraquat (a bipyridinium dichloride) | Herbicide | Inhibits photosynthesis |
Formation of Novel Heterocyclic Systems via this compound
The construction of fused heterocyclic systems is a major focus of synthetic organic chemistry, as these structures are often found in biologically active natural products and pharmaceuticals. airo.co.inias.ac.innih.gov this compound serves as a versatile precursor for the synthesis of a variety of novel heterocyclic systems through reactions that involve its chloro and cyano groups.
The presence of two chlorine atoms allows for sequential nucleophilic substitution reactions, enabling the regioselective introduction of different substituents. nih.gov Furthermore, the cyano group can participate in cyclization reactions to form fused rings. For example, dichloropyrimidines, which share structural similarities with dichloropyridines, have been used in the synthesis of fused 7-deazapurine heterocycles through cross-coupling and subsequent cyclization reactions. nih.gov
General strategies for the synthesis of pyrido-fused heterocycles often involve the construction of a new ring onto a pre-existing pyridine core. ias.ac.in The functional groups present in this compound make it an ideal starting material for such strategies. Reactions with binucleophiles can lead to the formation of fused bicyclic and polycyclic systems with diverse pharmacological potential. The synthesis of various fused heterocyclic compounds, such as those containing pyrazole, isoxazole, and triazole rings, often utilizes precursors with reactive functional groups similar to those in this compound. science.gov
Table 3: Potential Heterocyclic Systems Derived from Dichloronicotinonitrile Scaffolds
| Reaction Type | Reactant | Resulting Heterocycle |
| Cyclocondensation | Binucleophiles (e.g., hydrazines, amidines) | Fused pyrazoles, pyrimidines, etc. |
| Cross-coupling followed by cyclization | Organometallic reagents and azides | Fused triazoles, deazapurines, etc. |
Design and Synthesis of Chemical Libraries Based on the Nicotinonitrile Core
Combinatorial chemistry has become an indispensable tool in drug discovery and materials science, allowing for the rapid synthesis of large numbers of related compounds, known as chemical libraries. nih.govyoutube.comyoutube.comyoutube.com The design of these libraries often revolves around a central scaffold that can be readily functionalized at multiple points of diversity.
The structure of this compound makes it an excellent candidate for a scaffold in combinatorial library synthesis. The two chlorine atoms represent two distinct points of diversity that can be functionalized through a variety of reactions, such as nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling. The methyl and cyano groups can also be modified, although they are generally less reactive than the chloro substituents.
By systematically reacting this compound with a collection of different building blocks, it is possible to generate a large and diverse library of compounds. For example, a library could be constructed by reacting the scaffold with a set of amines at one chlorine position and a set of boronic acids at the other. The resulting library could then be screened for biological activity to identify new lead compounds for drug development or new materials with desired properties. While specific examples of libraries based on this compound are not prominent in the literature, the principles of combinatorial chemistry are well-established, and the application of this scaffold in such a context is a logical extension of its synthetic utility. nih.gov
Advanced Spectroscopic and Crystallographic Methodologies for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 2,5-dichloro-6-methylnicotinonitrile, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal the number of distinct proton environments and their connectivity. For this compound, two key signals would be anticipated:
A singlet corresponding to the methyl (CH₃) group protons. The chemical shift of this signal would likely appear in the range of δ 2.0-3.0 ppm, characteristic of a methyl group attached to an aromatic ring.
A singlet for the lone aromatic proton on the pyridine (B92270) ring. Its chemical shift would be expected in the downfield region, typically between δ 7.0-8.5 ppm, due to the deshielding effect of the aromatic ring and the electron-withdrawing chloro and cyano substituents.
The integration of these signals would confirm the presence of three protons in the methyl group and one proton on the aromatic ring, consistent with the proposed structure.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the number of non-equivalent carbon atoms. For this compound, seven distinct carbon signals are expected:
One signal for the methyl carbon, typically in the upfield region (δ 15-25 ppm).
Five signals for the carbons of the pyridine ring. The chemical shifts of these carbons would be influenced by the attached substituents (chlorine, methyl, and cyano groups). The carbons bearing the chlorine atoms (C2 and C5) would be significantly shifted downfield. The carbon of the cyano group (C3) and the carbon attached to the methyl group (C6) would also have characteristic chemical shifts.
One signal for the nitrile carbon, which would appear in the downfield region (δ 115-125 ppm).
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to establish the connectivity between protons and carbons, further confirming the structural assignment.
Interactive Data Table: Predicted NMR Data
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |
| ¹H | 2.0 - 3.0 | Singlet | 3H, -CH₃ |
| ¹H | 7.0 - 8.5 | Singlet | 1H, Aromatic-H |
| ¹³C | 15 - 25 | Quartet (in ¹³C DEPT) | -CH₃ |
| ¹³C | 115 - 125 | Singlet | -CN |
| ¹³C | 120 - 160 | Multiple Singlets | 5 x Aromatic-C |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
Molecular Ion Peak: In the mass spectrum of this compound (C₇H₄Cl₂N₂), the molecular ion peak ([M]⁺) would be expected. Due to the presence of two chlorine atoms, a characteristic isotopic pattern would be observed for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in three peaks for the molecular ion:
[M]⁺: Containing two ³⁵Cl atoms.
[M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl atom.
[M+4]⁺: Containing two ³⁷Cl atoms.
The relative intensities of these peaks would be approximately in a 9:6:1 ratio, which is a definitive indicator for the presence of two chlorine atoms in the molecule. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.
Fragmentation Analysis: Electron impact (EI) ionization would likely cause the molecular ion to fragment in a predictable manner. The fragmentation pattern would provide further structural information. Common fragmentation pathways could include the loss of a chlorine atom, a methyl radical, or the entire cyano group. The analysis of these fragment ions would help to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.
Interactive Data Table: Expected Mass Spectrometry Data
| m/z Value | Interpretation | Isotopic Pattern |
| [M]⁺ | Molecular Ion | Shows M, M+2, M+4 peaks in ~9:6:1 ratio |
| [M-Cl]⁺ | Loss of a Chlorine atom | Shows M-Cl, M-Cl+2 peaks in ~3:1 ratio |
| [M-CH₃]⁺ | Loss of a Methyl radical | Shows M-CH₃, M-CH₃+2, M-CH₃+4 peaks in ~9:6:1 ratio |
| [M-CN]⁺ | Loss of a Cyano group | Shows M-CN, M-CN+2, M-CN+4 peaks in ~9:6:1 ratio |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
C≡N Stretch: A sharp and strong absorption band is expected in the region of 2220-2260 cm⁻¹ for the nitrile (C≡N) stretching vibration. This is a very characteristic peak and its presence is a strong indicator of the nitrile functional group.
C-H Stretch: Aromatic C-H stretching vibrations would appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.
C=C and C=N Stretch: Aromatic ring stretching vibrations (C=C and C=N) would be visible in the 1400-1600 cm⁻¹ region.
C-Cl Stretch: The carbon-chlorine stretching vibrations typically appear in the fingerprint region, between 600-800 cm⁻¹. The presence of two C-Cl bonds may result in multiple bands in this region.
Interactive Data Table: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3000 - 3100 | Medium | Aromatic C-H Stretch |
| 2850 - 2960 | Medium | Aliphatic C-H Stretch |
| 2220 - 2260 | Strong, Sharp | C≡N Stretch |
| 1400 - 1600 | Medium to Strong | Aromatic C=C and C=N Stretch |
| 600 - 800 | Medium to Strong | C-Cl Stretch |
Single Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Conformation
For this compound, a suitable single crystal would be grown and irradiated with X-rays. The diffraction pattern produced would be analyzed to generate an electron density map, from which the positions of all non-hydrogen atoms can be determined with high precision. This analysis would provide:
Unambiguous Confirmation of Connectivity: It would definitively confirm the arrangement of atoms and the connectivity of the pyridine ring with its substituents (two chlorine atoms, one methyl group, and one nitrile group).
Precise Bond Lengths and Angles: The exact bond lengths (e.g., C-C, C-N, C-Cl) and bond angles within the molecule would be determined. This data is crucial for understanding the electronic and steric effects of the substituents on the pyridine ring.
Crystal Packing Information: The analysis would also reveal how the molecules are arranged in the crystal lattice, providing insights into intermolecular interactions such as stacking or hydrogen bonding (if applicable).
While this compound is an achiral molecule and therefore does not have stereochemistry to be determined, X-ray crystallography would provide the absolute and definitive proof of its molecular structure.
Interactive Data Table: Information from X-ray Crystallography
| Parameter | Information Provided |
| Unit Cell Dimensions | Size and shape of the repeating unit in the crystal |
| Space Group | Symmetry of the crystal lattice |
| Atomic Coordinates | Precise 3D position of each atom |
| Bond Lengths | Internuclear distances between bonded atoms |
| Bond Angles | Angles between adjacent bonds |
| Torsion Angles | Dihedral angles describing molecular conformation |
| Intermolecular Interactions | Details of crystal packing and non-covalent interactions |
Computational Chemistry and Theoretical Aspects of 2,5 Dichloro 6 Methylnicotinonitrile
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. It calculates the electron density of a system to determine its energy and other properties. For 2,5-dichloro-6-methylnicotinonitrile, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to optimize the molecule's geometry and compute various electronic descriptors.
DFT calculations can quantify global reactivity descriptors, which predict the molecule's stability and reactivity. Key descriptors include chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. A higher (less negative) value suggests greater nucleophilicity.
Global Hardness (η): Measures the resistance to change in electron distribution. A larger hardness value implies greater stability and lower reactivity.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. Due to the presence of multiple electron-withdrawing groups, this compound is expected to have a high electrophilicity index, indicating it is a strong electrophile.
The predicted values for these descriptors would highlight the compound's electron-deficient nature, making it susceptible to attack by nucleophiles.
Table 1: Predicted Global Reactivity Descriptors for this compound (Illustrative Data)
| Descriptor | Symbol | Predicted Value (Illustrative) | Interpretation |
|---|---|---|---|
| Chemical Potential | μ | -4.5 eV | High tendency to accept electrons |
| Global Hardness | η | 3.0 eV | Moderately high stability |
| Global Softness | S | 0.33 eV⁻¹ | Moderate reactivity |
Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Interpretation
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict the outcome of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and shapes of these orbitals are critical for understanding a molecule's reactivity.
For this compound, an FMO analysis would reveal the following:
HOMO: The HOMO represents the region from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and potentially the chlorine atoms, which possess lone pairs of electrons.
LUMO: The LUMO represents the region most susceptible to accepting electrons. Given the strong electron-withdrawing nature of the nitrile group and the chlorine atoms, the LUMO would be expected to be distributed over the π-system of the pyridine ring, particularly concentrated around the carbon atoms attached to these groups.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability and reactivity. A small energy gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Due to the presence of multiple polar substituents, this compound is predicted to have a relatively small HOMO-LUMO gap, consistent with its character as a reactive electrophile. These calculations help interpret reaction pathways, particularly in cycloaddition reactions or nucleophilic aromatic substitutions.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative Data)
| Orbital | Predicted Energy (Illustrative) | Primary Location of Electron Density |
|---|---|---|
| HOMO | -7.5 eV | Pyridine ring, Cl atoms |
| LUMO | -1.5 eV | Pyridine ring, C-CN, C-Cl carbons |
Molecular Electrostatic Potential (MESP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MESP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). In an MESP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are prone to electrophilic attack, while regions of positive potential (colored blue) signify a deficiency of electrons and are susceptible to nucleophilic attack.
For this compound, an MESP map would be expected to show:
Negative Potential: The most negative regions would be concentrated around the nitrogen atom of the nitrile group and the nitrogen atom within the pyridine ring, due to their lone pairs of electrons. These sites are the most likely points for interaction with electrophiles or for hydrogen bonding.
Positive Potential: Strong positive potential would be observed on the hydrogen atoms of the methyl group and, more significantly, on the carbon atoms of the pyridine ring bonded to the electron-withdrawing chlorine and nitrile groups. These electron-deficient areas are the primary targets for attack by nucleophiles.
The MESP map would thus provide a clear, intuitive guide to the molecule's reactive sites, complementing the insights gained from FMO analysis.
Conformational Analysis and Energetic Minimization Studies
Conformational analysis involves identifying the most stable three-dimensional arrangements (conformations) of a molecule and determining their relative energies. Even for a relatively rigid molecule like this compound, some flexibility exists, primarily concerning the rotation of the methyl group.
Energetic minimization studies, typically performed using DFT or other computational methods, calculate the potential energy of the molecule as a function of its geometry. The goal is to find the structure corresponding to the lowest energy, known as the global minimum. For this compound, this analysis would involve systematically rotating the methyl group to map the potential energy surface.
The results would likely show that the energy barrier to methyl group rotation is relatively low. However, specific orientations that minimize steric hindrance between the methyl hydrogens and the adjacent chlorine atom would be energetically favored. While these energetic differences might be small, they can be important for understanding the molecule's crystal packing or its specific interactions in a biological or chemical system. The final optimized geometry from these studies provides the foundational structure for all other electronic property calculations.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 2,5-dichloro-6-methylnicotinonitrile with high yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions on pre-functionalized pyridine scaffolds. For example, chlorination of 6-methylnicotinonitrile derivatives using POCl₃ or PCl₅ under controlled anhydrous conditions (70–80°C, 12–24 hours) can introduce chlorine atoms at positions 2 and 5. Purification should employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Monitor reaction progress via TLC and confirm purity using HPLC (>97%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze aromatic proton signals (δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm). Chlorine substituents induce deshielding in adjacent carbons.
- IR Spectroscopy : Confirm nitrile group presence (C≡N stretch ~2220–2240 cm⁻¹) and absence of impurities (e.g., hydroxyl or amine peaks).
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ at m/z 201.05 (C₇H₄Cl₂N₂) and fragmentation patterns .
Q. How can researchers assess the stability and reactivity of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Thermogravimetric analysis (TGA) up to 200°C to detect decomposition.
- pH Sensitivity : Test solubility and degradation in aqueous buffers (pH 2–12) via UV-Vis spectroscopy.
- Reactivity Screening : Expose to nucleophiles (e.g., amines, thiols) in DMSO or DMF to identify substitution-prone sites .
Q. What toxicological screening protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Follow OECD guidelines for acute toxicity assessment:
- In Vitro : Ames test for mutagenicity (TA98/TA100 strains ± metabolic activation).
- In Vivo : LD₅₀ determination in rodent models (oral/dermal exposure). Use PPE (P95 respirators, nitrile gloves) and fume hoods to minimize exposure .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactive sites of this compound?
- Methodological Answer : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
- Electrostatic Potential Maps : Identify electrophilic/nucleophilic regions (e.g., chlorine atoms as electron-withdrawing groups).
- Frontier Molecular Orbitals : Determine HOMO-LUMO gaps to predict charge-transfer behavior. Validate with experimental UV-Vis spectra .
Q. What mechanistic insights explain the regioselectivity of substitution reactions involving this compound?
- Methodological Answer : Perform kinetic isotope effect (KIE) studies and DFT-based transition-state modeling to evaluate:
- Steric Effects : Methyl group at position 6 hinders substitution at adjacent chlorine (position 5).
- Electronic Effects : Electron-deficient C2-Cl bond (due to nitrile group) favors nucleophilic attack at C2 over C5 .
Q. How can crystallography and Hirshfeld surface analysis resolve contradictions in reported molecular packing data for this compound derivatives?
- Methodological Answer : Grow single crystals via slow evaporation (acetonitrile/chloroform). Use X-ray diffraction to determine:
- Supramolecular Interactions : C–H···Cl and π-π stacking distances. Compare with Hirshfeld surfaces to quantify interaction contributions (e.g., Cl···H contacts >20%) .
Q. How should researchers address discrepancies in reported molecular formulas (C₇H₄Cl₂N₂ vs. C₈H₆Cl₂N₂) for structurally similar derivatives?
- Methodological Answer : Cross-validate using:
- Elemental Analysis : Compare experimental vs. theoretical %C/%N.
- High-Resolution Mass Spectrometry : Confirm exact mass (e.g., 201.05 vs. 215.07).
- Structural Analogues : Synthesize and characterize 4,6-dimethyl variants (CAS 91591-63-8) to isolate variables .
Q. What strategies can elucidate structure-activity relationships (SAR) for this compound in medicinal chemistry applications?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
